molecular formula C18H13F3N2O3 B6568863 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide CAS No. 1021264-93-6

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide

Cat. No. B6568863
CAS RN: 1021264-93-6
M. Wt: 362.3 g/mol
InChI Key: HHOHQUDWWVGRGB-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups, including an oxazole ring and a fluorophenoxy group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide has been studied for its potential use in drug development, as a chemical reagent, and for its potential biological and physiological effects. It has been used as a model compound for the study of structure-activity relationships in drug design, and its structure has been used as a template for the development of novel compounds. It has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide has been found to interact with a variety of proteins and enzymes, including the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the biosynthesis of thymidylate, which is a nucleotide required for DNA replication. By inhibiting the activity of DHFR, this compound has been found to inhibit the growth of certain types of cancer cells. It has also been found to interact with other proteins, such as the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, this compound has been found to have potential therapeutic effects in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells by inhibiting the activity of the enzyme DHFR. It has also been found to inhibit the activity of the enzyme AChE, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, this compound has been found to have potential therapeutic effects in the treatment of Alzheimer’s disease. In addition, this compound has been found to have antioxidant and anti-inflammatory effects, and it has been studied for its potential use in the treatment of certain skin conditions.

Advantages and Limitations for Lab Experiments

The use of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. In addition, it is relatively inexpensive and widely available. However, there are some limitations to its use. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of light and oxygen, and it can be degraded by certain enzymes.

Future Directions

There are a number of potential future directions for the use of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide in scientific research. It could be used as a model compound for the study of structure-activity relationships in drug design, and its structure could be used as a template for the development of novel compounds. It could also be studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In addition, it could be studied for its potential use in the treatment of certain skin conditions, and it could be used as a chemical reagent in the laboratory. Finally, it could be studied for its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide can be synthesized in a three-step process. The first step involves the reaction of 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl chloride with 2-fluorophenol in the presence of a base to form 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl-2-fluorophenol. This is followed by the reaction of 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl-2-fluorophenol with acetic anhydride to form the desired product, this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some fluorinated compounds can be hazardous due to their high reactivity. Proper safety precautions should always be taken when handling chemical compounds .

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-11-5-6-13(15(21)7-11)17-8-12(23-26-17)9-22-18(24)10-25-16-4-2-1-3-14(16)20/h1-8H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOHQUDWWVGRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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